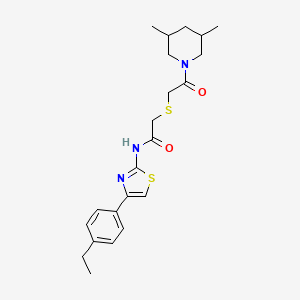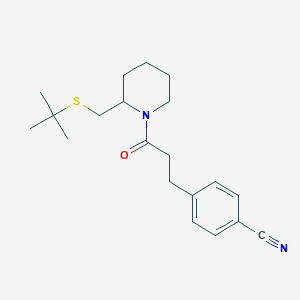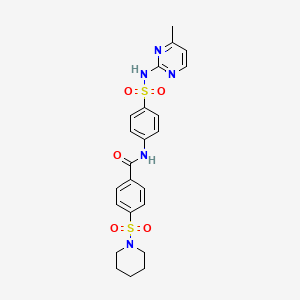![molecular formula C12H9BrClNO B2806400 2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine CAS No. 1121634-68-1](/img/structure/B2806400.png)
2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine is a useful research compound. Its molecular formula is C12H9BrClNO and its molecular weight is 298.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Derivatives and Electronic Properties
Nazeer et al. (2020) demonstrated the synthesis of various derivatives of a closely related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, through a Pd-catalyzed Suzuki cross-coupling reaction. The study extended to analyze the electronic and non-linear optical properties of these compounds, highlighting their potential applications in material sciences, especially in the creation of materials with specific electronic properties Nazeer et al., 2020.
Antibacterial and Antifungal Activities
Bhuva et al. (2015) synthesized new derivatives containing the pyridine nucleus, recognizing its significant role in various domains such as medicine, agriculture, and industrial chemistry. The synthesized compounds displayed moderate antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents Bhuva et al., 2015.
Polymer Sciences and Intramolecular Bonding
Takagi et al. (2017) explored the synthesis of polythiophene derivatives with methoxy and pyridine groups, leading to the discovery of intramolecular hydrogen bonding in the polymers. This research paves the way for developing new materials with specific optical properties and offers insights into polymer chain stacking and electronic interactions Takagi et al., 2017.
Crystal Structure and Magnetic Properties
Chang-zheng (2011) synthesized a compound related to 2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine, focusing on its crystal structure and magnetic properties. The study offers valuable information on the structural and magnetic characteristics of these compounds, which could be crucial for their application in material sciences, particularly in areas like molecular magnetism and crystal engineering Chang-zheng, 2011.
Catalysis and Chemical Reactions
The compound and its derivatives also play a crucial role in catalysis and various chemical reactions, underscoring their importance in synthetic chemistry.
Suzuki Cross-Coupling Reactions
Parry et al. (2002) discussed the synthesis of 2-Bromo-5-pyridylboronic acid and its involvement in palladium-catalyzed cross-coupling reactions. This study signifies the compound's role in facilitating the formation of novel heteroarylpyridine derivatives, crucial in various chemical syntheses Parry et al., 2002.
Large-Scale Synthesis and Functionalization
Morgentin et al. (2009) elaborated on the efficient synthesis and functionalization of compounds related to this compound. The methodology provided is pivotal for large-scale synthesis and opens pathways for rapid access to various heterocyclic analogues, essential in the pharmaceutical industry and organic chemistry Morgentin et al., 2009.
Antiviral Activity
Hocková et al. (2003) synthesized derivatives of 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, showcasing significant antiretroviral activity in cell cultures. This indicates the compound's potential in medicinal chemistry, particularly in developing new antiviral drugs Hocková et al., 2003.
Propriétés
IUPAC Name |
2-bromo-5-[(3-chlorophenyl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-12-5-4-11(7-15-12)16-8-9-2-1-3-10(14)6-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZARDINRZKTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 6-(4-methoxyphenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2806318.png)
![2,6-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2806320.png)

![2-(2-Chloro-6-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2806322.png)
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2806324.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2806326.png)


![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2806332.png)
![3-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2806334.png)
![Ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2806335.png)


![Ethyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2806340.png)
